molecular formula C13H18O4 B14047727 2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid

2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid

Cat. No.: B14047727
M. Wt: 238.28 g/mol
InChI Key: UCPVQDJEOPMICH-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid is an organic compound with the molecular formula C13H18O4. It is a derivative of phenylacetic acid, characterized by the presence of methoxy and methyl groups on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid typically involves the alkylation of 2,5-dimethoxy-3,4,6-trimethylbenzene with a suitable acetic acid derivative. One common method includes the use of a Friedel-Crafts acylation reaction, where the aromatic compound reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the aromatic ring can influence its binding affinity to enzymes and receptors, potentially modulating biological activities. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further affecting its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid is unique due to the specific positioning of the methoxy and methyl groups on the aromatic ring. This structural arrangement can lead to distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

2-(2,5-dimethoxy-3,4,6-trimethylphenyl)acetic acid

InChI

InChI=1S/C13H18O4/c1-7-8(2)13(17-5)10(6-11(14)15)9(3)12(7)16-4/h6H2,1-5H3,(H,14,15)

InChI Key

UCPVQDJEOPMICH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1OC)C)CC(=O)O)OC)C

Origin of Product

United States

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